N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide
Description
Properties
CAS No. |
590396-11-5 |
|---|---|
Molecular Formula |
C25H24N2O3 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C25H24N2O3/c1-4-13-29-21-11-7-18(8-12-21)24(28)26-20-9-5-19(6-10-20)25-27-22-15-16(2)14-17(3)23(22)30-25/h5-12,14-15H,4,13H2,1-3H3,(H,26,28) |
InChI Key |
IKKBMKWBUGHDKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzoxazole Core
The benzoxazole moiety is typically synthesized via cyclization of an appropriate 2-aminophenol derivative with a carboxylic acid or its derivative. For the 5,7-dimethyl substitution pattern, the starting 2-aminophenol is pre-substituted with methyl groups at the 5 and 7 positions.
- Starting materials: 4-amino-3,5-dimethylphenol or equivalent.
- Cyclization agent: Formic acid, orthoesters, or acid chlorides under dehydrating conditions.
- Conditions: Heating under reflux in acidic or dehydrating media to promote ring closure forming the benzoxazole ring.
This step yields 5,7-dimethyl-1,3-benzoxazole with a free amine or phenyl substituent at the 2-position ready for further functionalization.
Functionalization of the Phenyl Ring
The phenyl ring attached at the 2-position of benzoxazole is functionalized to introduce the amide linkage. This is achieved by:
- Nitration or halogenation of the phenyl ring if necessary.
- Reduction or substitution to introduce an amine group at the para position relative to the benzoxazole attachment.
This amine group serves as the nucleophile for the subsequent amide bond formation.
Preparation of 4-Propoxybenzoic Acid or Derivative
The 4-propoxybenzoyl moiety is prepared by:
- Alkylation of 4-hydroxybenzoic acid with propyl bromide or propyl tosylate under basic conditions to form 4-propoxybenzoic acid.
- Conversion of the acid to an acid chloride using reagents such as thionyl chloride or oxalyl chloride to increase reactivity for amide bond formation.
This intermediate is crucial for coupling with the amine-functionalized benzoxazole-phenyl compound.
Amide Bond Formation
The key step is the coupling of the amine-bearing benzoxazole-phenyl intermediate with 4-propoxybenzoyl chloride to form the target amide.
- Solvent: Dichloromethane, tetrahydrofuran, or dimethylformamide.
- Base: Triethylamine or pyridine to neutralize HCl formed.
- Temperature: 0°C to room temperature to control reaction rate and minimize side reactions.
- Reaction time: Several hours under inert atmosphere.
This step yields N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide with high selectivity and purity.
Reaction Optimization and Yield Data
| Step | Key Parameters | Typical Yield (%) | Notes |
|---|---|---|---|
| Benzoxazole ring formation | Reflux in acidic medium, 4-6 h | 70-85 | Purity depends on starting amine quality |
| Phenyl ring amine functionalization | Reduction or substitution, mild conditions | 80-90 | Avoids over-reduction or side reactions |
| 4-Propoxybenzoic acid synthesis | Alkylation under basic conditions, 2-4 h | 75-88 | Requires dry conditions to prevent hydrolysis |
| Acid chloride formation | Thionyl chloride, 1-2 h | 90-95 | Use freshly distilled reagents |
| Amide coupling | 0°C to RT, 4-8 h | 80-92 | Base choice critical for yield and purity |
Alternative Synthetic Routes
- Direct amidation: Using coupling reagents such as EDCI or DCC with 4-propoxybenzoic acid and the amine intermediate can avoid acid chloride formation but may require longer reaction times and purification steps.
- Microwave-assisted synthesis: Accelerates ring closure and amide bond formation, reducing reaction times from hours to minutes with comparable yields.
- Solid-phase synthesis: For library generation of benzoxazole derivatives, though less common for this specific compound.
Research Findings on Preparation
- The benzoxazole ring formation is sensitive to substituent effects; methyl groups at 5 and 7 positions enhance ring stability and influence electronic properties, which can affect subsequent coupling efficiency.
- The propoxy substituent on the benzamide ring requires careful control of reaction conditions to prevent cleavage or side reactions during amide bond formation.
- Purification typically involves recrystallization or chromatographic techniques to achieve >98% purity, essential for biological testing.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Benzoxazole cyclization | 4-amino-3,5-dimethylphenol | Acidic reflux (formic acid, etc.) | 5,7-dimethyl-1,3-benzoxazole intermediate |
| 2 | Amine functionalization | Benzoxazole intermediate | Reduction/substitution | 2-(4-aminophenyl)-5,7-dimethylbenzoxazole |
| 3 | Alkylation | 4-hydroxybenzoic acid + propyl bromide | Base (K2CO3), reflux | 4-propoxybenzoic acid |
| 4 | Acid chloride formation | 4-propoxybenzoic acid | Thionyl chloride, dry solvent | 4-propoxybenzoyl chloride |
| 5 | Amide coupling | Amine intermediate + acid chloride | Base (Et3N), DCM, 0°C to RT | This compound |
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide is a compound that has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.
Structural Characteristics
The compound features a benzoxazole moiety, which is known for its biological activity. The presence of the propoxy group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Compounds containing benzoxazole rings have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have demonstrated that such compounds can effectively reduce oxidative stress by neutralizing free radicals .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzoxazole derivatives against neurodegenerative diseases such as Alzheimer’s disease. These compounds may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus potentially enhancing cholinergic transmission and improving cognitive functions .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzoxazole : Starting from appropriate anilines and carboxylic acids.
- Benzamide Formation : Reacting the benzoxazole with propoxybenzoyl chloride under basic conditions.
- Purification : Using recrystallization or chromatography techniques to obtain pure product.
Related Compounds
Several derivatives of this compound have been synthesized to enhance biological activity. For example:
- N-[4-(5-methylbenzoxazol-2-yl)phenyl]-4-propoxybenzamide : Exhibits improved anticancer properties.
- N-[4-(5,7-dimethyl-benzothiazol-2-yl)phenyl]-4-propoxybenzamide : Shows enhanced neuroprotective effects.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of benzamide derivatives and evaluated their anticancer efficacy against A549 lung cancer cells using the MTT assay. Among these derivatives, one compound similar to this compound exhibited an IC50 value of 10.88 μg/mL, indicating potent activity against cancer cell proliferation .
Case Study 2: Neuroprotection in Alzheimer’s Models
Another study investigated the neuroprotective effects of related compounds in animal models of Alzheimer’s disease. The results indicated that these compounds significantly improved memory and cognitive functions in rats subjected to scopolamine-induced amnesia .
Mechanism of Action
The mechanism of action of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions. This can lead to the modulation of biological pathways, resulting in various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzamide Derivatives
*Estimated based on formula C₂₄H₂₃N₂O₃; †Calculated for C₃₂H₂₅ClN₃O₄S.
Key Observations :
The carbamothioyl group in the third analog introduces a sulfur atom, which may improve metal-binding capacity or alter metabolic stability .
Electronic Properties :
- Fluorine (electron-withdrawing) vs. propoxy (electron-donating) substituents influence the benzamide ring’s electron density, affecting interactions with biological targets (e.g., kinases or GPCRs).
Spectral and Analytical Comparisons
Evidence from analogous compounds highlights critical spectral differences:
- IR Spectroscopy :
- The 4-fluorobenzamide analog () likely exhibits a C=O stretch near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides in .
- The carbamothioyl derivative () would show a C=S stretch at ~1247–1255 cm⁻¹, absent in the target compound .
- The propoxy group’s ether (-C-O-C) stretching vibrations (~1100–1250 cm⁻¹) may overlap with benzoxazole ring modes, necessitating detailed NMR for confirmation.
- NMR Analysis :
Physicochemical and Pharmacokinetic Implications
Lipophilicity (LogP) :
Metabolic Stability :
- Propoxy chains are susceptible to oxidative metabolism (e.g., CYP450), whereas fluorine substitution () often slows degradation.
Biological Activity
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide (commonly referred to as compound SC-6703452) is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H22N2O
- Molecular Weight : 386 g/mol
- LogP : 5.71
- Rotatable Bonds : 5
The compound features a benzoxazole moiety, which is known for its biological significance, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzoxazole ring enhances binding affinity due to its electron-rich nature, allowing it to modulate various biological pathways.
Target Interactions
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing cellular responses.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies that highlight its potential therapeutic applications:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on cancer cell lines by inducing apoptosis. |
| Antimicrobial | Demonstrates inhibitory effects against certain bacterial strains. |
| Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo models. |
| Neuroprotective | Shows promise in protecting neuronal cells from oxidative stress-induced damage. |
Case Studies
- Anticancer Activity : A study conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Antimicrobial Effects : Research indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
- Neuroprotective Properties : In a model of neurodegeneration induced by glutamate toxicity, treatment with the compound resulted in a significant decrease in cell death and oxidative stress markers .
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the efficacy of this compound through structural modifications:
Structure-Activity Relationship (SAR)
A systematic SAR study indicated that modifications to the propoxy group could enhance biological activity while maintaining selectivity towards target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
